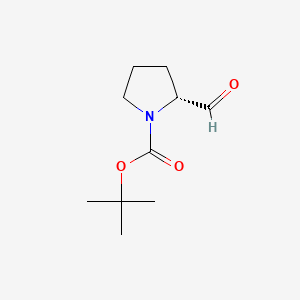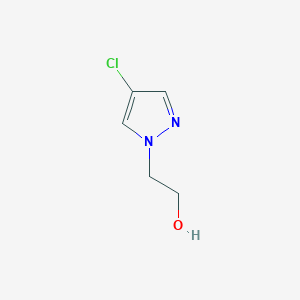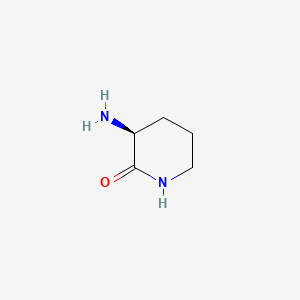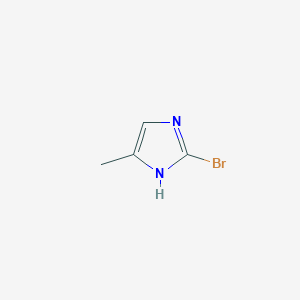
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with a propanoic acid moiety. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry .
准备方法
The synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . Industrial production methods may involve optimizing these reactions for higher yields and purity.
化学反应分析
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
科学研究应用
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and selectivity. The propanoic acid moiety may also play a role in the compound’s solubility and bioavailability .
相似化合物的比较
Similar compounds to 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid include:
3-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar bromine and methyl substitutions.
3-(4-Isopropylphenyl)-5-methyl-1H-pyrazole: Another pyrazole derivative with different substituents on the ring.
4-Bromo-1H-pyrazole: A related compound used as a starting material in the synthesis of various pharmaceutical and biologically active compounds.
The uniqueness of this compound lies in its combination of the pyrazole ring with a propanoic acid moiety, which can impart distinct chemical and biological properties.
属性
IUPAC Name |
3-(4-bromo-5-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAQBTLQNAPMSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)


![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)







